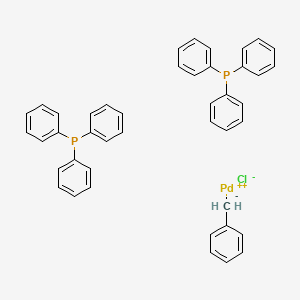
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine is a chemical compound that features a piperidine ring substituted with two hydroxymethyl groups at the 3-position and a carbobenzyloxy (Cbz) protecting group at the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine typically involves the following steps:
Protection of Piperidine: The nitrogen atom of piperidine is protected using a carbobenzyloxy (Cbz) group to form 1-Cbz-piperidine.
Introduction of Hydroxymethyl Groups: The 3-position of the piperidine ring is functionalized with hydroxymethyl groups. This can be achieved through a multi-step process involving the formation of intermediates such as 3,3-bis(bromomethyl)piperidine, followed by substitution with hydroxyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield 3,3-bis(formyl)-1-Cbz-piperidine or 3,3-bis(carboxyl)-1-Cbz-piperidine.
Scientific Research Applications
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the Cbz group provides stability and protection to the nitrogen atom. These features make the compound useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: A compound with similar hydroxymethyl groups but a different ring structure.
1-Cbz-piperidine: A simpler derivative with only the Cbz group and no hydroxymethyl substitutions.
3,3-Bis(bromomethyl)piperidine: An intermediate in the synthesis of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl groups and the Cbz protecting group. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1313369-57-1 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(12-18)7-4-8-16(10-15)14(19)20-9-13-5-2-1-3-6-13/h1-3,5-6,17-18H,4,7-12H2 |
InChI Key |
UYFWZFFZNKABAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)


![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)
![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)




![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)
